Cas no 2097902-14-0 (3-phenyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-2,1-benzoxazole-5-carboxamide)

3-Phenyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-2,1-benzoxazole-5-carboxamide is a heterocyclic compound featuring a benzoxazole core linked to a pyridine-substituted pyrazine moiety via a carboxamide bridge. This structure imparts potential utility in medicinal chemistry, particularly as a scaffold for kinase inhibitors or other biologically active agents. The presence of multiple aromatic systems enhances binding affinity to protein targets, while the carboxamide group offers hydrogen-bonding capabilities for improved selectivity. Its rigid, conjugated framework may contribute to stability and metabolic resistance. The compound's modular design allows for further derivatization, making it a versatile intermediate in drug discovery. Suitable for research applications requiring structurally complex heterocycles with tunable electronic properties.
3-phenyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-2,1-benzoxazole-5-carboxamide structure
2097902-14-0 structure
Product name:3-phenyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-2,1-benzoxazole-5-carboxamide
CAS No:2097902-14-0
MF:C24H17N5O2
MW:407.424084424973
CID:5467564

3-phenyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-2,1-benzoxazole-5-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 3-phenyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-2,1-benzoxazole-5-carboxamide
    • 3-phenyl-N-[(3-pyridin-3-ylpyrazin-2-yl)methyl]-2,1-benzoxazole-5-carboxamide
    • Inchi: 1S/C24H17N5O2/c30-24(28-15-21-22(27-12-11-26-21)18-7-4-10-25-14-18)17-8-9-20-19(13-17)23(31-29-20)16-5-2-1-3-6-16/h1-14H,15H2,(H,28,30)
    • InChI Key: MWLBUULBBRWCFE-UHFFFAOYSA-N
    • SMILES: O1C(C2C=CC=CC=2)=C2C=C(C(NCC3C(C4C=NC=CC=4)=NC=CN=3)=O)C=CC2=N1

Computed Properties

  • Exact Mass: 407.13822480 g/mol
  • Monoisotopic Mass: 407.13822480 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 5
  • Complexity: 599
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 93.8
  • Molecular Weight: 407.4

3-phenyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-2,1-benzoxazole-5-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6573-2255-75mg
3-phenyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-2,1-benzoxazole-5-carboxamide
2097902-14-0
75mg
$208.0 2023-09-08
Life Chemicals
F6573-2255-2mg
3-phenyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-2,1-benzoxazole-5-carboxamide
2097902-14-0
2mg
$59.0 2023-09-08
Life Chemicals
F6573-2255-40mg
3-phenyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-2,1-benzoxazole-5-carboxamide
2097902-14-0
40mg
$140.0 2023-09-08
Life Chemicals
F6573-2255-10μmol
3-phenyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-2,1-benzoxazole-5-carboxamide
2097902-14-0
10μmol
$69.0 2023-09-08
Life Chemicals
F6573-2255-20μmol
3-phenyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-2,1-benzoxazole-5-carboxamide
2097902-14-0
20μmol
$79.0 2023-09-08
Life Chemicals
F6573-2255-30mg
3-phenyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-2,1-benzoxazole-5-carboxamide
2097902-14-0
30mg
$119.0 2023-09-08
Life Chemicals
F6573-2255-3mg
3-phenyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-2,1-benzoxazole-5-carboxamide
2097902-14-0
3mg
$63.0 2023-09-08
Life Chemicals
F6573-2255-10mg
3-phenyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-2,1-benzoxazole-5-carboxamide
2097902-14-0
10mg
$79.0 2023-09-08
Life Chemicals
F6573-2255-5mg
3-phenyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-2,1-benzoxazole-5-carboxamide
2097902-14-0
5mg
$69.0 2023-09-08
Life Chemicals
F6573-2255-2μmol
3-phenyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-2,1-benzoxazole-5-carboxamide
2097902-14-0
2μmol
$57.0 2023-09-08

Additional information on 3-phenyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-2,1-benzoxazole-5-carboxamide

Introduction to 3-phenyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-2,1-benzoxazole-5-carboxamide (CAS No. 2097902-14-0)

3-phenyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-2,1-benzoxazole-5-carboxamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural features and potential biological activities. This compound, identified by its CAS number 2097902-14-0, represents a convergence of multiple chemical moieties that contribute to its distinct pharmacological profile. The presence of a benzoxazole core, combined with a phenyl group and a pyrazine-pyridine hybridization, makes this molecule a subject of intense interest for medicinal chemists and biologists.

The benzoxazole moiety is a well-known pharmacophore that appears in numerous bioactive molecules. Its ability to engage with various biological targets, including enzymes and receptors, has been leveraged in the development of drugs targeting neurological disorders, infectious diseases, and cancer. In particular, the 2,1-benzoxazole scaffold is known for its role in modulating the activity of proteins involved in cell signaling pathways. The incorporation of a carboxamide group further enhances the compound's potential to interact with biological systems, providing a site for hydrogen bonding and other non-covalent interactions.

The N-terminal phenyl group in 3-phenyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-2,1-benzoxazole-5-carboxamide adds another layer of complexity to its structure. Phenyl rings are frequently found in pharmacologically active compounds due to their ability to influence electronic properties and binding affinity. The specific positioning of this phenyl group relative to the benzoxazole core suggests potential for selective interactions with biological targets. This feature is particularly relevant in the context of drug design, where specificity is crucial for minimizing side effects and maximizing therapeutic efficacy.

One of the most intriguing aspects of this compound is the presence of a pyrazine-pyridine hybridization within its structure. This type of molecular architecture is relatively rare but has shown promise in various pharmacological applications. Pyrazines and pyridines are both heterocyclic aromatic compounds that are known for their ability to modulate biological pathways through interactions with enzymes and receptors. The combination of these two heterocycles in 3-phenyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-2,1-benzoxazole-5-carboxamide creates a complex system that may exhibit unique pharmacological properties. This hybridization could potentially lead to novel mechanisms of action that are not observed with simpler molecular structures.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of complex molecules like 3-phenyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-2,1-benzoxazole-5-carboxamide with greater accuracy. These tools have been instrumental in understanding how the various functional groups within this compound interact with biological targets. For instance, molecular docking studies have suggested that the benzoxazole core and the pyrazine-pyridine hybrid may bind to specific pockets on enzymes or receptors, modulating their activity. Such insights are crucial for guiding experimental efforts and optimizing the compound's pharmacological profile.

In addition to computational studies, experimental investigations have also provided valuable insights into the potential applications of 3-phenyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-2,1-benzoxazole-5-carboxamide. Initial assays have shown promising results in models relevant to neurological disorders, where the compound has demonstrated the ability to modulate key signaling pathways associated with these conditions. These findings align with the growing interest in developing drugs that target multifaceted pathways involved in neurological diseases. The compound's unique structural features make it a promising candidate for further exploration in this area.

The synthesis of 3-phenyl-N-{[3-(pyridin-3-y l)pyrazin -2 -y l]methyl}-2 ,1 -benz oxazole -5 -carboxamide represents a significant achievement in synthetic organic chemistry. The multi-step synthesis involves careful manipulation of reaction conditions to ensure high yield and purity. Key steps include functional group transformations such as condensation reactions, cyclization processes, and protection-deprotection strategies. Each step must be meticulously controlled to avoid unwanted side products and ensure the final product meets the required specifications.

The role of chiral auxiliaries and catalysts has been particularly important in achieving enantiopure forms of this compound. Enantioselective synthesis allows researchers to produce one enantiomer over another, which can significantly impact the biological activity and pharmacokinetic properties of the final drug candidate. The use of transition metal catalysts has also been explored in some synthetic routes, offering efficient and selective transformations that are essential for large-scale production.

Quality control measures are critical throughout the synthesis and purification process to ensure consistency and reliability. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are routinely employed to confirm the structure and purity of intermediates and final products. These methods provide detailed information about molecular connectivity, functional groups present, and impurity profiles.

The potential applications of 3 -phen yl -N -{ [ 3 - ( py ridi n - 3 - y l ) py ra zi n - 2 - y l ] me th y l } - 2 ,1 -benz ox azole -5-carboxamide extend beyond neurological disorders . Preliminary studies suggest that it may also have applications in treating inflammatory conditions , where its ability to modulate key signaling pathways could lead to novel therapeutic strategies . Additionally , its unique structural features make it an attractive scaffold for developing drugs targeting other diseases such as cancer .

The future direction s fo r researc h on thi s compoun d hold s promis e fo r both fundamental understanding an d practical appl icatio ns . Further studie s are nee ded t o elucidate i ts mechanis m o f actio n an d optimize i ts pharma cokinetic proper ties . Collaborative efforts between computational chemists an d experimental biologists will be crucial i n unlocking i ts full potentia l . As researc h contin ues t o adva nc e , it i s en courag ing t o se e how comp lex molecul ar stru ctures like thi s one wi ll con tribute t o th e developme nt o f n ew an d more efficacious therapi es .

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